Methiodone

Description

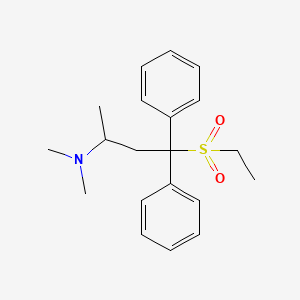

Structure

2D Structure

3D Structure

Properties

CAS No. |

114538-73-7 |

|---|---|

Molecular Formula |

C20H27NO2S |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

4-ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine |

InChI |

InChI=1S/C20H27NO2S/c1-5-24(22,23)20(16-17(2)21(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3 |

InChI Key |

NLPGJSPLDNDKKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Methadone at Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methadone is a synthetic opioid with a complex and multifaceted mechanism of action that underlies its clinical utility in both pain management and opioid maintenance therapy. This technical guide provides a comprehensive overview of methadone's interactions with opioid receptors, focusing on its binding affinities, functional activities, and the intricate signaling pathways it modulates. A key aspect of methadone's pharmacology is its role as a full agonist at the µ-opioid receptor (MOR), coupled with its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin-norepinephrine reuptake inhibitor. This guide delves into the quantitative aspects of these interactions, presents detailed experimental protocols for their characterization, and visualizes the core signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Opioid Receptor Interactions

Methadone's primary therapeutic effects are mediated through its interaction with the opioid receptor system, which consists of three main types: µ (mu), δ (delta), and κ (kappa). These are all G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Binding Affinity

Methadone exhibits the highest affinity for the µ-opioid receptor, which is the primary target for most clinically used opioids.[1][2] It has a significantly lower affinity for the δ and κ opioid receptors.[2] The binding affinity is stereoselective, with the (R)-(-)-methadone enantiomer (levomethadone) displaying a much higher affinity for the µ-opioid receptor than the (S)-(+)-methadone enantiomer (dextromethadone).[3]

Table 1: Methadone Binding Affinity at Opioid Receptors

| Compound | Receptor | Assay Type | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| (R)-Methadone | µ₁ | Radioligand Competition Binding | [³H]DAMGO | Rat Brain | - | 3.01 ± 0.18 | [4] |

| (R)-Methadone | µ₂ | Radioligand Competition Binding | [³H]DAMGO | Rat Brain | - | 6.94 ± 1.3 | [4] |

| (R)-Methadone | δ | Radioligand Competition Binding | [³H]DPDPE | Rat Brain | - | 371 ± 75 | [4] |

| (R)-Methadone | κ | Radioligand Competition Binding | [³H]U-69,593 | Rat Brain | - | 1332 ± 280 | [4] |

| (S)-Methadone | µ₁ | Radioligand Competition Binding | [³H]DAMGO | Rat Brain | - | 26.4 | |

| (S)-Methadone | µ₂ | Radioligand Competition Binding | [³H]DAMGO | Rat Brain | - | 88 | |

| Racemic Methadone | µ | Radioligand Competition Binding | [³H]DAMGO | Recombinant hMOR | 3.378 | - | [5] |

| Racemic Methadone | µ₁ | Radioligand Competition Binding | [³H]DAMGO | Rat Brain | - | 5.73 ± 1.5 | [4] |

| Racemic Methadone | µ₂ | Radioligand Competition Binding | [³H]DAMGO | Rat Brain | - | 10.0 ± 3.1 | [4] |

| Racemic Methadone | δ | Radioligand Competition Binding | [³H]DPDPE | Rat Brain | - | 752 ± 686 | [4] |

| Racemic Methadone | κ | Radioligand Competition Binding | [³H]U-69,593 | Rat Brain | - | 1817 ± 573 | [4] |

Note: Kᵢ values are a more direct measure of binding affinity, while IC₅₀ values are dependent on the concentration of the radioligand used in the assay. The Cheng-Prusoff equation can be used to convert IC₅₀ to Kᵢ.

Functional Activity

Methadone acts as a full agonist at the µ-opioid receptor.[1] This means it binds to and activates the receptor to its maximal capacity, initiating downstream signaling cascades that lead to its analgesic and other opioid-like effects.[6] In functional assays, such as the GTPγS binding assay, methadone demonstrates high efficacy.[7]

Table 2: Methadone Functional Activity at Opioid Receptors

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Eₘₐₓ (% of DAMGO) | Reference |

| Racemic Methadone | µ | GTPγS Binding | EC₅₀ | 837.5 ± 23.5 | ~100 | [2] |

| Racemic Methadone | µ-δ Heteromer | GTPγS Binding | EC₅₀ | 67.7 ± 1.9 | ~100 | [2] |

| (S)-Methadone | µ | G-protein BRET | EC₅₀ | - | ~70 | [8] |

Signaling Pathways

Upon binding to the µ-opioid receptor, methadone triggers a conformational change that initiates intracellular signaling primarily through the inhibitory G-protein (Gᵢ/Gₒ) pathway.[9]

G-Protein Dependent Signaling

The activation of Gᵢ/Gₒ proteins by methadone-bound MORs leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9]

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and reduced excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[10]

-

These actions collectively contribute to the analgesic and sedative effects of methadone.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of methadone as a β-arrestin-biased μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of the mu-opioid receptor in CHO cells: ability of mu-opioid ligands to promote alpha-azidoanilido[32P]GTP labeling of multiple G protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methadone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of methadone, a synthetic opioid with a complex pharmacological profile. The information is curated to support research, scientific inquiry, and drug development efforts, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Pharmacokinetics: The Journey of Methadone in the Body

Methadone's clinical utility and its associated risks are deeply rooted in its unique pharmacokinetic profile, characterized by high interindividual variability.[1] It is administered as a racemic mixture of (R)- and (S)-methadone. The (R)-enantiomer is primarily responsible for the opioid effects, while the (S)-enantiomer has been linked to adverse cardiac effects like QTc prolongation.[2]

Absorption

Methadone is well absorbed from the gastrointestinal tract due to its high lipid solubility.[3] Oral administration is the main route for both pain management and opioid use disorder treatment.[4]

-

Bioavailability : Following oral administration, the bioavailability of methadone shows significant variation, ranging from 36% to 100%, with a pooled mean of approximately 85.4%.[3][5][6] Rectal administration also results in high bioavailability, with a mean of 76%.[7][8]

-

Time to Peak Concentration (Tmax) : Peak plasma concentrations are typically reached between 1 to 7.5 hours after oral administration.[3][9] Slower absorption is often observed in opioid users compared to healthy subjects, which may be due to the pharmacological effect of opioids in slowing gastric motility.[3]

Distribution

Once absorbed, methadone is extensively distributed throughout the body. Its high lipophilicity contributes to its accumulation in tissues, creating a reservoir that leads to its long half-life.[10]

-

Volume of Distribution (Vd) : The apparent volume of distribution is large, approximately 4 L/kg, with a wide range of 2 to 13 L/kg.[1]

-

Protein Binding : Methadone is highly bound to plasma proteins (85-90%), particularly alpha-1-acid glycoprotein (also known as orosomucoid) and, to a lesser extent, albumin.[1][5][11][12] This high degree of protein binding can be a source of pharmacokinetic variability and drug-drug interactions.[10]

Metabolism

Methadone is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[13] This metabolic process is the main source of the pronounced interindividual variability in methadone clearance.[14]

-

Primary Pathway : The main metabolic pathway is N-demethylation to form the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[2][4]

-

CYP Enzyme Involvement : Multiple CYP isoforms are involved, with CYP2B6 and CYP3A4 being the principal enzymes.[14][15][16] Other contributing enzymes include CYP2C19, CYP2D6, CYP2C9, and CYP2C8.[15][16]

-

Stereoselectivity : The metabolism is stereoselective. CYP2B6 and CYP2D6 primarily metabolize the less active (S)-methadone, while CYP2C19 and CYP2C8 preferentially metabolize the active (R)-methadone.[2][17][18] CYP3A4 shows little to no stereoselectivity.[2][17]

Excretion

The elimination of methadone and its metabolites occurs through both renal and fecal routes.[1][19]

-

Half-Life (t½) : Methadone has a long and highly variable elimination half-life, ranging from 15 to 60 hours, with some reports extending from 5 to 130 hours.[1][4][17] In opioid-tolerant individuals, the average half-life is around 24 hours, whereas in opioid-naïve individuals, it can be approximately 55 hours.[4][20]

-

Clearance : Total body clearance is subject to wide interindividual variation.[1] Renal clearance is influenced by urinary pH; acidification of the urine increases the renal excretion of unchanged methadone.[10]

Data Summary Tables

Table 1: Summary of Methadone Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Absorption | ||

| Oral Bioavailability | 36% - 100% (Mean: ~85.4%) | [1][3][5][6][21] |

| Rectal Bioavailability | ~76% | [7][8] |

| Time to Peak (Tmax) | 1 - 7.5 hours | [1][3] |

| Distribution | ||

| Volume of Distribution (Vd) | ~4 L/kg (Range: 2 - 13 L/kg) | [1] |

| Protein Binding | 85% - 90% | [1][11] |

| Metabolism | ||

| Primary Metabolite | EDDP (inactive) | [2][4] |

| Key CYP Enzymes | CYP2B6, CYP3A4, CYP2C19, CYP2D6 | [14][15][16] |

| Excretion | ||

| Elimination Half-life (t½) | 15 - 60 hours (Range: 5 - 130 hours) | [1][4][17] |

| Routes of Elimination | Renal and Fecal | [1][19] |

Table 2: Receptor Binding Affinities of Methadone Enantiomers

| Compound | Receptor | Affinity (IC50, nM) | Reference(s) |

| R-methadone | μ1-opioid | 3.0 | [22] |

| μ2-opioid | 6.9 | [22] | |

| S-methadone | μ1-opioid | 26.4 | [22] |

| μ2-opioid | 88 | [22] | |

| Racemic Methadone | μ-opioid (Ki) | 1.7 - 3.378 | [4][23] |

| δ-opioid (Ki) | 435 | [4] | |

| κ-opioid (Ki) | 405 | [4] | |

| NMDA | 2,500 - 8,300 | [4] |

Pharmacodynamics: How Methadone Acts on the Body

Methadone's therapeutic effects and toxicities are a result of its complex interactions with multiple receptor systems in the central nervous system.

Mechanism of Action

Methadone's primary mechanism involves its activity at opioid receptors, but its unique profile is also due to its action on the NMDA receptor.[3][24]

-

μ-Opioid Receptor Agonism : Methadone is a potent, full agonist at the μ-opioid receptor.[3][6] This action is responsible for its analgesic effects, respiratory depression, and its ability to suppress withdrawal symptoms in opioid-dependent individuals.[3] By occupying and activating these receptors, methadone can block the euphoric effects of other opioids like heroin.

-

NMDA Receptor Antagonism : Both enantiomers of methadone act as noncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[4] This action is thought to contribute to its efficacy in treating neuropathic pain, reducing opioid tolerance, and decreasing cravings.[3][4]

-

Other Receptor Activity : Methadone also has some agonist activity at kappa (κ) and sigma (σ) opioid receptors and inhibits the reuptake of serotonin and norepinephrine, which may also contribute to its analgesic properties.[3][19]

Signaling Pathways

The binding of methadone to its target receptors initiates a cascade of intracellular signaling events.

-

μ-Opioid Receptor Signaling : As a G-protein coupled receptor (GPCR) agonist, methadone binding to the μ-opioid receptor activates inhibitory G-proteins (Gi). This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The activated G-protein also promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibits voltage-gated calcium channels, which reduces neurotransmitter release.

-

β-Arrestin Recruitment : Unlike morphine, methadone has been shown to be a β-arrestin-biased agonist. It potently induces the recruitment of β-arrestin-2 to the μ-opioid receptor, which is associated with receptor internalization and desensitization.[2] This property may contribute to its distinct pharmacological profile compared to other opioids.

Visualizations: Pathways and Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of methadone as a β-arrestin-biased μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of methadone and its metabolites: EDDP and EMDP determined in autopsy cases using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithrowan.com [researchwithrowan.com]

- 6. Methadone bioavailability and dose conversion implications with intravenous and enteral administration: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methadone N-demethylation in human liver microsomes: lack of stereoselectivity and involvement of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of methadone as a β-arrestin-biased μ-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Developing of LC/MS method with microwave assisted extraction for determination of methadone and it major metabolite (EDDP) in the blood of patients of methadone maintenance treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Activation of µ-opioid receptors and block of KIR3 potassium channels and NMDA receptor conductance by l- and d-methadone in rat locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Sensitive LC-MS/MS Assay for the Quantification of Methadone and its Metabolites in Dried Blood Spots: Comparison With Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 21. Bioavailabilities of rectal and oral methadone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methadone - Wikipedia [en.wikipedia.org]

- 23. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 24. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective effects of R- and S-methadone

An In-depth Technical Guide on the Enantioselective Effects of R- and S-Methadone

Introduction

Methadone is a synthetic opioid analgesic widely utilized for the management of chronic pain and opioid use disorder.[1] It is administered clinically as a racemic mixture, containing equal parts of the (R)- and (S)-enantiomers.[2][3][4] These stereoisomers, while chemically similar, exhibit distinct pharmacological profiles, leading to significant differences in their therapeutic effects and adverse event profiles. The (R)-enantiomer, or levomethadone, is primarily responsible for the desired µ-opioid receptor agonist activity, while the (S)-enantiomer, or dextromethadone, contributes significantly to off-target effects, most notably cardiotoxicity.[5][6]

This technical guide provides a comprehensive overview of the enantioselective properties of R- and S-methadone. It is intended for researchers, scientists, and drug development professionals, offering detailed data on their differential pharmacodynamics, pharmacokinetics, and metabolism. The guide also includes detailed experimental protocols for key assays and visualizes complex pathways and workflows to facilitate a deeper understanding of the core concepts.

Pharmacodynamics: Receptor Binding and Functional Activity

The divergent therapeutic and adverse effects of the methadone enantiomers are rooted in their stereoselective interactions with various receptors and ion channels.

Opioid Receptor Activity

The primary therapeutic effects of methadone, such as analgesia and suppression of withdrawal symptoms, are mediated through the µ-opioid receptor (MOR).[7] (R)-methadone is a potent MOR agonist, exhibiting a significantly higher binding affinity than (S)-methadone.[5][7][8] Studies have shown that (R)-methadone has a 10-fold higher affinity for MORs compared to its S-counterpart.[5][7][9][10] Both enantiomers display low affinity for the delta (δ) and kappa (κ) opioid receptors.[7][9][10] The potent analgesic activity of racemic methadone is, therefore, almost exclusively attributed to the (R)-enantiomer.[5][11]

NMDA Receptor Antagonism

Both R- and S-methadone act as noncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[1][12] This action is distinct from that of many other opioids, such as morphine, and is thought to contribute to methadone's efficacy in treating neuropathic pain and attenuating the development of opioid tolerance.[1][2][12] The enantiomers exhibit low micromolar affinities for the non-competitive site of the NMDA receptor, with Ki values similar to established antagonists like dextromethorphan.[12] While some studies suggest minimal stereoselectivity at most NMDA receptor subtypes, (R)-methadone has been shown to be more selective in its inhibition of the NR1/2A subtype combination.[13]

Cardiac Ion Channel (hERG) Inhibition

A significant safety concern with methadone is its potential to cause QT interval prolongation and, in rare cases, Torsade de Pointes (TdP), a life-threatening cardiac arrhythmia.[6][14] This cardiotoxicity is primarily caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][6][14] The S-(+)-enantiomer is a significantly more potent inhibitor of the hERG channel than the R-(-)-enantiomer.[6][15] This stereoselectivity is a critical factor in the cardiac risk profile of racemic methadone.[16]

Table 1: Comparative Receptor and Ion Channel Binding Affinities/Potencies

| Target | Parameter | R-Methadone | S-Methadone | Reference(s) |

| µ-Opioid Receptor (mu1) | IC₅₀ | 3.0 nM | 26.4 nM | [9][10] |

| µ-Opioid Receptor (mu2) | IC₅₀ | 6.9 nM | 88 nM | [9][10] |

| NMDA Receptor (non-competitive site) | Kᵢ | Low micromolar | Low micromolar | [12] |

| hERG K+ Channel | IC₅₀ | ~29 µM | ~12 µM | [1] |

| hERG K+ Channel | IC₅₀ | 0.27 ± 0.01 mM | 0.10 ± 0.01 mM | [17] |

Note: IC₅₀ and Kᵢ values can vary between studies based on experimental conditions.

Pharmacokinetics

The disposition of methadone is stereoselective, resulting in different plasma concentration profiles for the R- and S-enantiomers following administration of the racemate.[8] (R)-methadone generally exhibits a larger volume of distribution and a longer terminal elimination half-life compared to (S)-methadone.[5][8] However, studies have also shown that (R)-methadone can have lower maximum plasma concentrations (Cmax) and a lower apparent partial intrinsic clearance to its primary metabolite, EDDP.[5] Protein binding also differs, with (R)-methadone having a greater unbound fraction in plasma.[5]

Table 2: Comparative Pharmacokinetic Parameters of Methadone Enantiomers at Steady-State

| Parameter | R-Methadone | S-Methadone | Comparison (R- vs. S-) | Reference(s) |

| Apparent Oral Clearance (CL/F) | 8.7 L/h (Geometric Mean) | ~8.3 L/h (Calculated) | 105% (Not sig. different) | [8][18] |

| Volume of Distribution (Vdss/F) | 597 L (Geometric Mean) | ~345 L (Calculated) | 173% (Significantly greater) | [8][18] |

| Terminal Half-life (t₁/₂β) | 51 h (Geometric Mean) | ~31.5 h (Calculated) | 162% (Significantly greater) | [8][18] |

| Unbound Fraction | - | - | 173% (Significantly greater) | [5] |

| Maximum Plasma Conc. (Cmax) | - | - | 83% (Significantly lower) | [5][8] |

Values are derived from population pharmacokinetic studies in methadone maintenance patients. Absolute values can show high interindividual variability.

Metabolism

Methadone is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[15] The main metabolic pathway is N-demethylation to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[15][16] This process is highly stereoselective.

-

CYP2B6 is a major enzyme in methadone metabolism and preferentially metabolizes (S)-methadone .[15][16][19]

-

CYP2C19 preferentially metabolizes (R)-methadone .[15][16][19]

-

CYP3A4 metabolizes both enantiomers and does not show significant stereoselectivity.[16][19][20]

-

Other enzymes, including CYP2D6 , CYP2C8 , and CYP2C9 , play lesser roles.[15][20] CYP2D6 shows a slight preference for (S)-methadone, while CYP2C8 prefers (R)-methadone.[15][16]

This differential metabolism means that genetic polymorphisms in CYP enzymes or co-administration of drugs that induce or inhibit these enzymes can alter the R/S plasma ratio, potentially impacting both efficacy and safety.[15][19] For example, inhibition of CYP2B6 could lead to an accumulation of (S)-methadone, increasing the risk of cardiotoxicity.

Experimental Protocols

Protocol: Competitive Opioid Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of methadone enantiomers for the µ-opioid receptor using radioligand competition.

Objective: To determine the inhibitory concentration (IC₅₀) of R- and S-methadone at the µ-opioid receptor.

Materials:

-

Rat forebrain or spinal cord synaptic membranes (source of receptors).

-

[³H]DAMGO (tritiated, selective µ-opioid agonist radioligand).

-

R-methadone, S-methadone, and racemic methadone standards.

-

Naloxone (for determining non-specific binding).

-

Tris-HCl buffer (50 mM, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

-

Filtration manifold.

Methodology:

-

Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of ~1 mg/mL.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]DAMGO (typically at its K_d value), and varying concentrations of the competing ligand (R-methadone, S-methadone, or naloxone).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Protocol: Enantioselective Analysis by Chiral HPLC

This protocol outlines a method for the separation and quantification of R- and S-methadone in plasma.[21][22]

Objective: To measure the plasma concentrations of R- and S-methadone in patient samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS/MS) detector.

-

Chiral stationary phase column (e.g., α1-acid glycoprotein (AGP) column).

-

Plasma samples from patients.

-

Internal standard (e.g., a structurally similar compound not present in the sample).

-

Acetonitrile, methanol, and appropriate buffer for the mobile phase.

-

Solid-phase extraction (SPE) cartridges for sample cleanup.

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition an SPE cartridge with methanol followed by water.

-

Add the internal standard to the plasma sample.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute the analytes (methadone enantiomers) with a strong organic solvent (e.g., methanol with a small amount of acid or base).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into the HPLC system.

-

Use an isocratic or gradient mobile phase (e.g., a mixture of phosphate buffer and acetonitrile) to separate the enantiomers on the chiral column. The specific mobile phase composition will depend on the column used.

-

Set the flow rate and column temperature to optimize resolution and peak shape.

-

-

Detection and Quantification:

-

Detect the eluting enantiomers using a UV detector (e.g., at 200 nm) or a more sensitive and specific MS/MS detector.[23]

-

Construct a calibration curve using standards of known concentrations of racemic methadone.

-

Identify the R- and S-peaks based on their retention times (which can be confirmed using standards or enzymatic assays).[21]

-

Calculate the concentration of each enantiomer in the unknown samples by comparing their peak areas (or heights) to the calibration curve, normalized to the internal standard.

-

Conclusion and Future Directions

The pharmacological actions of methadone are fundamentally enantioselective. (R)-methadone is the primary contributor to therapeutic opioid effects through its high affinity for the µ-opioid receptor. In contrast, (S)-methadone contributes minimally to analgesia but is a more potent blocker of the hERG potassium channel, making it the main driver of methadone-associated cardiotoxicity. Both enantiomers exhibit noncompetitive antagonism at the NMDA receptor, a property that may enhance methadone's analgesic profile. The stereoselective nature of methadone's pharmacokinetics and metabolism further complicates its clinical use, as interindividual variability can significantly alter the plasma ratio of the two enantiomers, affecting both safety and efficacy.

For drug development professionals, these enantioselective differences present both challenges and opportunities. The development of formulations containing only (R)-methadone could potentially offer a safer alternative to the racemic mixture by reducing the risk of QT prolongation.[6] However, the cost and regulatory hurdles associated with developing and approving a new formulation are significant.[6] Further research is warranted to fully elucidate the clinical impact of (S)-methadone's NMDA antagonism and other non-opioid effects, and to develop personalized medicine approaches based on patient-specific metabolic profiles to optimize methadone therapy.

References

- 1. Methadone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Steady-state pharmacokinetics of (R)- and (S)-methadone in methadone maintenance patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-methadone versus racemic methadone: what is best for patient care? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subjective and physiological responses among racemic-methadone maintenance patients in relation to relative (S)- vs. (R)-methadone exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetics of (R)-, (S)- and rac-methadone in methadone maintenance patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. researchgate.net [researchgate.net]

- 12. The d- and l-isomers of methadone bind to the non-competitive site on the N-methyl-D-aspartate (NMDA) receptor in rat forebrain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional inhibition by methadone of N-methyl-D-aspartate receptors expressed in Xenopus oocytes: stereospecific and subunit effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A systematic review of the cardiotoxicity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of cytochrome P450 single nucleotide polymorphisms on methadone metabolism and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. karger.com [karger.com]

- 18. researchgate.net [researchgate.net]

- 19. Enantiomeric metabolic interactions and stereoselective human methadone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Involvement of CYP3A4, CYP2C8, and CYP2D6 in the metabolism of (R)- and (S)-methadone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of a method to measure methadone enantiomers and its metabolites without enantiomer standard compounds for the plasma of methadone maintenance patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Plasma assay of methadone enantiomers with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Stereoselective methadone disposition after administration of racemic methadone to anesthetized Shetland ponies assessed by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Genetic Polymorphisms on Methadone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methadone is a synthetic opioid widely used for opioid maintenance therapy and pain management. Its clinical efficacy is marked by significant interindividual variability in dose requirements and therapeutic response, largely attributable to differences in its metabolism. This technical guide provides an in-depth examination of the metabolic pathways of methadone, with a core focus on the impact of genetic polymorphisms in key metabolizing enzymes. We detail the pivotal role of cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, and explore how specific genetic variants alter methadone pharmacokinetics. Furthermore, we consider the influence of pharmacodynamic genetic variability, such as in the µ-opioid receptor gene (OPRM1), on treatment outcomes. This guide consolidates quantitative data on these genetic effects, presents detailed experimental protocols for their assessment, and visualizes the complex biological pathways and workflows to support advanced research and development in this field.

Introduction to Methadone Metabolism

Methadone is administered as a racemic mixture of (R)- and (S)-methadone. The (R)-enantiomer is primarily responsible for its µ-opioid receptor agonist activity and therapeutic effects[1]. The metabolism of methadone is extensive and subject to substantial interindividual variation, with metabolic rates varying by up to a factor of 100[2]. This variability is a critical challenge in clinical practice, affecting both treatment efficacy and the risk of adverse events, such as cardiotoxicity associated with elevated (S)-methadone levels[3][4].

The primary metabolic pathway for both enantiomers is N-demethylation in the liver to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP)[2][5][6]. This biotransformation is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. While multiple CYP isoforms, including CYP3A4, CYP2B6, CYP2C19, CYP2D6, and CYP2C9, are involved, in vivo studies have established CYP2B6 as the principal enzyme governing methadone clearance, with CYP3A4 playing a significant, though often debated, role[7][8][9][10]. The stereoselective nature of this metabolism is noteworthy; CYP2B6 preferentially metabolizes (S)-methadone, whereas CYP2C19 shows a preference for (R)-methadone, and CYP3A4 metabolizes both enantiomers[3][6][9].

Genetic Polymorphisms and Their Pharmacokinetic Impact

Genetic variations within the genes encoding these metabolic enzymes can lead to altered enzyme activity, which in turn affects methadone plasma concentrations, clearance, and ultimately, clinical outcomes.

Cytochrome P450 2B6 (CYP2B6)

The CYP2B6 gene is highly polymorphic, and its variants are robustly associated with altered methadone disposition[7][11]. The most studied variant, CYP2B6 c.516G>T (rs3745274), is a key component of the CYP2B6*6 allele, which is associated with decreased enzyme function[7][12].

-

Poor Metabolizers: Individuals homozygous for the CYP2B66 allele (6/6) exhibit significantly reduced methadone metabolism. This leads to slower clearance and higher plasma concentrations of methadone, particularly the (S)-enantiomer, increasing the risk of toxicity[5][7][13]. Studies have shown that dose-adjusted steady-state trough (S)-methadone concentrations can be twofold higher in *6/6 individuals compared to non-carriers[14].

-

Intermediate Metabolizers: Heterozygous carriers (1/6) show an intermediate effect, with clearance rates lower than wild-type individuals but higher than homozygous carriers[7][13].

-

Extensive/Ultra-Rapid Metabolizers: Conversely, carriers of the CYP2B6*4 allele (c.785A>G, rs2279343) demonstrate increased enzyme activity, resulting in faster methadone clearance and lower plasma concentrations[7][15][16].

The clinical ramification is that CYP2B6 poor metabolizers may require lower methadone doses to achieve therapeutic effect and avoid toxicity, while ultra-rapid metabolizers might need higher doses[14].

Cytochrome P450 3A4 (CYP3A4)

While initially considered the primary methadone-metabolizing enzyme, the role of CYP3A4 is complex. Drug interaction studies show that potent CYP3A4 inhibitors often fail to significantly impair overall methadone clearance in vivo, pointing to the greater role of CYP2B6[8]. However, genetic polymorphisms in CYP3A4 have been associated with variability in treatment response. For instance, specific SNPs like rs4646440 and rs2242480 have been linked to the severity of withdrawal symptoms and side effects in patients undergoing methadone maintenance therapy, suggesting that CYP3A4 genetics may influence the clinical experience of the treatment even if its role in bulk clearance is secondary to CYP2B6[17][18].

Pharmacodynamic Polymorphisms: µ-Opioid Receptor (OPRM1)

The therapeutic and adverse effects of methadone are mediated through the µ-opioid receptor, encoded by the OPRM1 gene. The most widely studied polymorphism in this gene is c.118A>G (rs1799971), which results in an amino acid substitution (Asn40Asp). The impact of this variant on methadone treatment is an area of active research with some conflicting results[12][19][20]. Some studies suggest that carriers of the G-allele may require different methadone doses or experience a varied therapeutic response[21][22]. However, findings can be inconsistent across different populations, and the interaction with metabolic genes like ABCB1 (encoding the P-glycoprotein transporter) further complicates the picture[4][9][21][23].

Quantitative Data Summary

The following tables summarize the quantitative impact of key genetic polymorphisms on methadone pharmacokinetics, compiled from published studies.

Table 1: Effect of CYP2B6 Genotypes on Apparent Oral Clearance of Methadone Enantiomers

| Genotype Cohort | S-Methadone Clearance (Relative to 1/1) | R-Methadone Clearance (Relative to 1/1) | Reference |

| CYP2B61/1 (Wild-Type) | 100% (Baseline) | 100% (Baseline) | [15] |

| CYP2B61/6 (Intermediate Metabolizer) | ~65% (35% lower) | ~75% (25% lower) | [15] |

| CYP2B66/6 (Poor Metabolizer) | ~55% (45% lower) | ~70% (30% lower) | [15] |

| CYP2B6*4 Carriers (Extensive Metabolizer) | ~400% (4-fold greater) | ~300% (3-fold greater) | [15] |

Table 2: Effect of CYP2B6 Genotype on (S)-Methadone Trough Plasma Concentrations (Ctrough)

| Genotype | Median (S)-Methadone Ctrough (ng· kg/mL ·mg) | P-value (vs. Non-carriers) | Reference |

| Non-carriers of 6 allele | 105 | - | [23] |

| Heterozygous Carriers (1/6) | 122 | 0.0004 | [23] |

| Homozygous Carriers (6/*6) | 209 | 0.0004 | [23] |

Visualization of Pathways and Workflows

Methadone Metabolic Pathway

This diagram illustrates the primary metabolic conversion of methadone.

Caption: Primary metabolic pathway of methadone to its inactive metabolites EDDP and EMDP.

Pharmacogenetic Research Workflow

This diagram outlines a typical experimental workflow for investigating the influence of genetic polymorphisms on methadone metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. The effects of OPRM1 118A>G on methadone response in pain management in advanced cancer at end of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of cytochrome P4502B6 in methadone metabolism and clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 9. Cytochrome P450 Genotyping | Test Fact Sheet [arupconsult.com]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of CYP2B6 Genotype on Methadone Dosage in Patients from the Methadone Maintenance Treatment (MMT) Program in Pereira, Colombia [mdpi.com]

- 12. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 2B6 Genotype, Varies - Mayo Clinic Laboratories | Therapeutics Catalog [therapeutics.testcatalog.org]

- 14. Methadone pharmacogenetics: CYP2B6 polymorphisms determine plasma concentrations, clearance and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 19. OPUS at UTS: The effects of OPRM1 118A>G on methadone response in pain management in advanced cancer at end of life. - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 20. dovepress.com [dovepress.com]

- 21. Development and validation of a liquid chromatography mass spectrometry assay for the simultaneous quantification of methadone, cocaine, opiates and metabolites in human umbilical cord - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The effects of OPRM1 118A>G on methadone response in pain management in advanced cancer at end of life [ouci.dntb.gov.ua]

- 23. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide: In Vitro Studies of Methadone on Neuronal Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of methadone on various neuronal cell lines. Methadone, a synthetic opioid, is widely used for the treatment of opioid use disorder and for chronic pain management.[1] Understanding its direct effects on neuronal cells at a molecular and cellular level is crucial for elucidating its therapeutic mechanisms, as well as its potential neurotoxicity. This document synthesizes key findings on methadone's impact on cell viability, signaling pathways, and neuronal function, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative effects of methadone observed in various in vitro neuronal models.

Table 1: Cytotoxicity and Apoptotic Effects of Methadone

| Cell Type | Methadone Concentration | Treatment Duration | Observed Effect | Citation |

| Primary Rat Cortical Neurons | 10 µM | 3 days | Significant increase in cleaved caspase-3 (marker for apoptosis). | [2][3][4] |

| SH-SY5Y Human Neuroblastoma | High concentrations | Not specified | Induction of necrotic-like, caspase-independent cell death. | [5][6] |

| Primary Rat CNS Cultures | 0.3 - 300 µM | 3 days | Dose-dependent decrease in cell viability across neurons, oligodendrocytes, astrocytes, and microglia. | [3] |

| Differentiated SH-SY5Y | 0.1 - 100 µM | 24 hours | No significant overall effects observed, but a numerical decrease in cell count was detected. | [7] |

Table 2: Effects of Methadone on Gene and Protein Expression

| Cell Type/Model | Methadone Concentration | Treatment Duration | Gene/Protein | Change | Citation |

| Not Specified | Not Specified | Not Specified | TNF, caspase-3, RIPK3 (mRNA) | Increased | [8] |

| HMC3 Microglia Cell Line | 10 µM | 3 days | IL6, TNFa, IL8 (mRNA) | Increased | [3] |

| DI TNC1 Astrocyte Cell Line | 10 µM | 3 days | TNFa, CCL5 (mRNA) | Increased | [3] |

| Human Cortical Organoids | 1 µM | 50 days | 2124 differentially expressed genes related to synapse, ECM, and cilia. | [9][10] |

Table 3: Effects of Methadone on Neuronal Function and Synapses

| Cell Type/Model | Methadone Concentration | Treatment Duration | Parameter | Observed Effect | Citation |

| Mature Primary Rat Neurons | 10 µM | 3 days | Synaptic Density | Reduced | [2][3][11] |

| Human Cortical Organoids | 1 µM and 10 µM | 12 weeks | Action Potential Firing Frequency | Suppressed maturation; increase was halved (1µM) and reduced to a third (10µM) compared to control. | [12][13][14] |

| Human Cortical Organoids | 1 µM and 10 µM | 12 weeks | Sodium Current (INa) Density | Attenuated increase during development. | [12][13] |

| Human Cortical Organoids | 1 µM and 10 µM | 12 weeks | Potassium Current (IKD) Density | Attenuated increase during development. | [12][13] |

| SH-SY5Y Cells | Not Specified | Not Specified | Intracellular Calcium [Ca2+]i | Increased | [15] |

Experimental Protocols

This section details common methodologies employed in the in vitro study of methadone's effects on neuronal cells.

Cell Culture and Treatment

-

Primary Neuronal Cultures: Primary cultures of neurons, oligodendrocytes, microglia, and astrocytes are often isolated from rat cortices.[2][3][11] Neurons are typically cultured for several days to mature before treatment. A chronic administration model involves treating these cultures with 10 µM methadone for three days to emulate sustained exposure.[2][3][11]

-

Neuronal Cell Lines: The human neuroblastoma SH-SY5Y cell line is a common model.[5][15] These cells can be used in their undifferentiated state or differentiated into a more mature neuronal phenotype. Treatment protocols vary, with concentrations ranging from 0.1 µM to over 100 µM and durations from 24 hours to several days.[5][7]

-

Human Cortical Organoids (hCOs): hCOs are generated from human induced pluripotent stem cells (iPSCs) and cultured for several months to model early human brain development.[9][12][13] For chronic exposure studies, hCOs are treated with clinically relevant concentrations of methadone (e.g., 1-10 µM) for extended periods, such as 50 days or several weeks.[10][12]

Key Assays and Analyses

-

Cell Viability and Cytotoxicity:

-

Method: Cell viability is commonly assessed using metabolic assays like the CellTiter-Blue assay, which measures the reduction of a resazurin-based dye.[3] The Calcein AM assay (for esterase activity in live cells) and Hoechst stain (for nuclear morphology and cell counting) are also used.[7]

-

Protocol: Cells are plated in multi-well plates, treated with a range of methadone concentrations (e.g., 0.3 to 300 µM) for a specified duration (e.g., 3 days).[3] The assay reagent is then added, and fluorescence or absorbance is measured to determine the percentage of viable cells relative to a vehicle-treated control. IC50 values are calculated from the resulting dose-response curves.[3]

-

-

Apoptosis Detection:

-

Method: Apoptosis is primarily detected by measuring the levels of cleaved caspase-3, an executioner caspase. This is done via Western Blotting or immunofluorescence.[3][4]

-

Western Blot Protocol: Following methadone treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against cleaved caspase-3 and total caspase-3. A loading control like β-actin is used for normalization.[4]

-

Immunofluorescence Protocol: Cells cultured on coverslips are fixed, permeabilized, and incubated with primary antibodies against cleaved caspase-3 and a neuronal marker (e.g., βIII-tubulin). Fluorescently labeled secondary antibodies are then applied, and nuclei are counterstained with DAPI. Images are captured via confocal microscopy to quantify the percentage of apoptotic neurons.[3][4]

-

-

Synaptic Density Analysis:

-

Method: Synaptic density is evaluated by visualizing and quantifying the colocalization of presynaptic and postsynaptic markers.[2][3]

-

Protocol: Mature neuronal cultures are treated with methadone, fixed, and immunostained for a presynaptic marker (e.g., synaptophysin) and a postsynaptic marker (e.g., PSD-95). High-resolution confocal microscopy images are taken, and the number and area of colocalized puncta along dendrites are quantified using image analysis software.[3]

-

-

Gene Expression Analysis:

-

Method: Real-time quantitative PCR (RT-qPCR) is used to measure changes in the mRNA levels of specific genes. For a global view of transcriptional changes, bulk mRNA sequencing (RNA-seq) is employed.[3][10]

-

Protocol (RT-qPCR): Total RNA is extracted from methadone-treated and control cells and reverse-transcribed into cDNA. RT-qPCR is then performed using primers specific for target genes (e.g., TNF, caspase-3, IL6). Gene expression is normalized to a housekeeping gene (e.g., GAPDH), and the fold change is calculated.[3][8]

-

-

Electrophysiological Recordings:

-

Method: The whole-cell patch-clamp technique is used to record neuronal electrical activity, such as action potentials and ion channel currents, primarily in hCOs.[12][13]

-

Protocol: Slices of hCOs are transferred to a recording chamber. A glass micropipette filled with an internal solution forms a high-resistance seal with a neuron's membrane. The membrane is then ruptured to gain electrical access to the cell's interior. Membrane potential and currents (e.g., voltage-gated sodium and potassium currents) are recorded in response to specific voltage or current protocols.[12]

-

Signaling Pathways and Visualizations

Methadone exerts its effects on neuronal cells through multiple, complex mechanisms. It interacts with several receptor systems and can trigger distinct intracellular signaling cascades leading to apoptosis, neuroinflammation, and altered neuronal function.

Primary Mechanisms of Action

Methadone's primary interactions with neuronal cells involve three key receptor systems:

-

µ-Opioid Receptor (MOR) Agonism: The levo-enantiomer of methadone is a full agonist at the µ-opioid receptor, which is the primary mechanism behind its analgesic and opioid-substitution effects.[1][16]

-

NMDA Receptor Antagonism: Both enantiomers of methadone act as noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) glutamate receptor.[1][16] This action is thought to contribute to its efficacy in treating neuropathic pain and reducing opioid tolerance.[16] In vitro studies have shown that methadone can protect cortical neurons from NMDA-induced neurotoxicity.[17]

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: Methadone has complex interactions with nAChRs. It acts as a potent noncompetitive antagonist of α3β4 nAChRs and as an agonist of α7 nAChRs, the latter of which leads to an increase in intracellular calcium levels.[15][16]

Methadone-Induced Cell Death Pathways

High concentrations of methadone can induce cell death through pathways that may be independent of opioid receptors.[5][18] In SH-SY5Y cells, methadone triggers a "bioenergetic crisis" leading to necrotic-like cell death.[5][6] This process involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[5][6] Crucially, this occurs alongside a severe depletion of cellular ATP, which prevents the activation of caspases and shifts the cell death mechanism from apoptosis to necrosis.[5] In primary neurons, however, methadone induces a more classical apoptotic pathway involving the activation of caspase-3.[2][3]

Experimental Workflow for Neurotoxicity Assessment

A typical workflow to assess the in vitro neurotoxicity of methadone involves a multi-pronged approach, starting with cell culture and culminating in functional and molecular analyses.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. investigadores.uandes.cl [investigadores.uandes.cl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Methadone induces necrotic-like cell death in SH-SY5Y cells by an impairment of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of methadone on differentiatedSH-SY5Y cells [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methadone alters transcriptional programs associated with synapse formation in human cortical organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methadone directly impairs central nervous system cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methadone Suppresses Neuronal Function and Maturation in Human Cortical Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Methadone Suppresses Neuronal Function and Maturation in Human Cortical Organoids [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Methadone increases intracellular calcium in SH-SY5Y and SH-EP1-halpha7 cells by activating neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methadone - Wikipedia [en.wikipedia.org]

- 17. Opioids and non-opioid enantiomers selectively attenuate N-methyl-D-aspartate neurotoxicity on cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Synthesis and Discovery of Methadone Hydrochloride: A Technical Guide

Introduction: Methadone hydrochloride, a synthetic opioid, was first synthesized in 1937 by German scientists Max Bockmühl and Gustav Ehrhart at the I.G. Farbenindustrie AG, a subsidiary of Farbwerke Hoechst.[1][2][3] The development was driven by a need to find a synthetic opioid that could be produced from readily available precursors, addressing Germany's shortage of morphine.[1] Initially designated Hoechst 10820 and later Polamidon, its chemical structure is distinct from morphine and other opium alkaloids.[1][3] The medication was introduced to the market in 1943 and saw use by the German army during World War II.[1] Following the war, German patents and research records were requisitioned by the Allies, which led to its introduction in the United States.[1] It was approved for use as an analgesic in the U.S. in 1947 and later became a cornerstone for the treatment of opioid addiction in the 1960s.[1][2]

The Chemical Synthesis of Methadone Hydrochloride

The synthesis of methadone hydrochloride is a multi-step process that begins with the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane.[4][5] This initial reaction yields a mixture of two isomeric nitriles. The desired high-melting nitrile, 2,2-Diphenyl-4-dimethylaminovaleronitrile (methadone nitrile), is then converted to methadone through a Grignard reaction, followed by conversion to its hydrochloride salt.[4][5]

Experimental Protocols

Step 1: Synthesis of 1-dimethylamino-2-chloropropane hydrochloride

A solution of 1-dimethylamino-2-propanol (37.7 g, 0.37 mol) in 100 ml of chloroform is cooled to 0°C with stirring.[6] A solution of freshly distilled thionyl chloride (57.2 g, 0.48 mol) in 20 ml of chloroform is then added.[6] The mixture is brought to room temperature over 30 minutes and then refluxed for another 30 minutes.[6] During boiling, 1-dimethylamino-2-chloropropane hydrochloride precipitates.[6] After cooling, the reaction mixture is diluted with diethyl ether and filtered to collect the precipitate, which can be recrystallized from isopropanol.[6]

Step 2: Synthesis of 4-dimethylamino-2,2-diphenylpentanenitrile (Methadone Nitrile Intermediate)

A solution of diphenylacetonitrile (19.3 g, 0.1 mol) in 60 ml of dimethylformamide is added to a stirred slurry of finely ground potassium hydroxide (11.2 g, 0.2 mol) in 40 ml of dimethylformamide under a nitrogen atmosphere.[6] The mixture is stirred for 15 minutes before adding 1-dimethylamino-2-chloropropane.[5] The reaction mixture is then heated to about 50°C for 1.5 hours and subsequently cooled.[5]

Step 3: Synthesis of 6-(dimethylamino)-4,4-diphenylheptan-3-one (Methadone)

A solution of the methadone nitrile intermediate in hot anhydrous xylene is added to a stirred solution of ethyl magnesium bromide in anhydrous ethyl ether, and the mixture is heated under reflux for 3 hours.[4] The condenser is then arranged for distillation, and 10% HCl is added to the mixture, causing the organic solvent to distill off due to the vigorous reaction.[7] The residue is transferred to a beaker, and benzene is added, resulting in the formation of three layers.[7] Upon standing, methadone hydrochloride crystallizes from the middle oily layer.[7] This is collected, dried, and dissolved in water. The aqueous solution is made alkaline with sodium hydroxide and cooled, causing the methadone free base to separate as a solid, which can be recrystallized from methanol.[6]

Step 4: Preparation of Methadone Hydrochloride

The purified methadone free base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the methadone hydrochloride salt. The resulting crystalline solid is then collected and dried.

Synthesis Workflow

Caption: Chemical synthesis pathway of Methadone Hydrochloride.

Quantitative Data on Synthesis

| Step | Reactants | Product | Yield | Melting Point (°C) |

| Synthesis of Nitrile Intermediate | Diphenylacetonitrile, 1-dimethylamino-2-chloropropane | 4-dimethylamino-2,2-diphenylpentanenitrile | ~86% | 91-92 |

| Conversion to Methadone Free Base | 4-dimethylamino-2,2-diphenylpentanenitrile, Ethyl magnesium bromide | Methadone | 85.7% | 77-79 |

| Conversion to Methadone Hydrochloride | Methadone | Methadone Hydrochloride | - | 235 |

Mechanism of Action

Methadone's pharmacological effects are primarily mediated through its interaction with opioid receptors in the central nervous system.[8] It acts as a full agonist at the µ-opioid receptor, which is the main mechanism behind its analgesic effects and its ability to suppress opioid withdrawal symptoms.[8][9] In addition to its action on the µ-opioid receptor, methadone also has agonist activity at the κ- and σ-opioid receptors.[8][10]

A key feature that distinguishes methadone from many other opioids is its activity as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][9][11] This antagonism of the NMDA receptor is thought to contribute to its efficacy in treating neuropathic pain and may also play a role in reducing the development of tolerance to its analgesic effects.[1][9][11] Furthermore, methadone has been shown to inhibit the reuptake of serotonin and norepinephrine, which may also contribute to its overall analgesic properties.[8]

Signaling Pathway

Caption: Mechanism of action of Methadone at the neuronal synapse.

References

- 1. Methadone - Wikipedia [en.wikipedia.org]

- 2. everest-recovery.com [everest-recovery.com]

- 3. The History of Methadone – INDRO e.V. [indro-online.de]

- 4. Synthesis of Methadone - [www.rhodium.ws] [erowid.org]

- 5. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]

- 6. Interrogation de Seconde Licence 2005-2006 [lcfi.ulg.ac.be]

- 7. scribd.com [scribd.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Methadone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cpsm.mb.ca [cpsm.mb.ca]

- 11. What is the mechanism of Methadone Hydrochloride? [synapse.patsnap.com]

A-Technical-Guide-to-Animal-Models-for-Studying-Methadone-Dependence

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core animal models and experimental protocols used to investigate the mechanisms of methadone dependence, withdrawal, and potential therapeutic interventions.

Introduction

Methadone is a synthetic µ-opioid receptor agonist widely used for opioid maintenance therapy and the management of severe pain.[1] While effective, its long-term use leads to physical dependence, characterized by a withdrawal syndrome upon cessation.[2][3] Animal models are indispensable tools for elucidating the neurobiological underpinnings of methadone dependence and for the preclinical evaluation of novel treatment strategies.[4][5] This guide details the primary animal species, experimental paradigms, and quantitative outcome measures used in this critical area of research.

Animal Models in Methadone Research

Rodents, particularly rats and mice, are the most frequently utilized species due to their cost-effectiveness, well-characterized genetics, and the availability of standardized behavioral tests.[6][7] Non-human primates (NHPs), such as rhesus macaques, offer higher translational value owing to their greater genetic, physiological, and behavioral similarities to humans, though their use is more complex and resource-intensive.[8][9] NHPs are particularly valuable for studying complex cognitive aspects of addiction and have demonstrated more concordant results with human studies in opioid research.[8]

Experimental Paradigms for Inducing and Assessing Dependence

Several established protocols are used to induce and quantify methadone dependence and its associated behaviors.

Induction of Physical Dependence

The primary goal is to establish a state of neuroadaptation to the continuous presence of methadone.

-

Repeated Injections: This involves administering escalating doses of methadone, often subcutaneously or intraperitoneally, over several days or weeks.[10]

-

Continuous Infusion: Osmotic minipumps implanted subcutaneously deliver a constant, steady-state concentration of methadone, avoiding the peaks and troughs of repeated injections.[11][12] This method is effective for modeling the steady-state plasma levels seen in maintenance therapy.

-

Oral Administration: Methadone can be administered in drinking water or food, which mimics the oral route of administration in humans but can lead to variability in intake.[6][13]

-

Slow-Release Emulsions (SRE): SRE formulations of methadone can induce dependence in rats with controlled exposure over a specific period, such as 48 hours.[6]

Assessment of Withdrawal

Withdrawal can be spontaneous (occurring after abrupt cessation of the drug) or precipitated (induced by an opioid antagonist).[11][14] Precipitated withdrawal provides a more rapid and synchronized onset of symptoms, facilitating quantitative assessment.[15]

Experimental Protocol: Naloxone-Precipitated Withdrawal in Rodents

-

Dependence Induction: Male Sprague-Dawley rats are administered methadone via continuous intravenous infusion (e.g., 12.2 µg/kg/min) for 72 hours to induce physical dependence.[3] Alternatively, mice receive repeated daily injections of methadone (e.g., 3 mg/kg) for 6-7 days.[10]

-

Precipitation: An opioid antagonist, typically naloxone hydrochloride (1-4 mg/kg, s.c. or i.p.), is administered to the dependent animals.[3][6][16]

-

Observation Period: Immediately following naloxone injection, animals are placed in a clear observation chamber and videotaped for a 15-30 minute period.[10][11]

-

Scoring: A trained observer, blind to the treatment conditions, scores the frequency and/or severity of various withdrawal signs. These signs are compiled into a global withdrawal score.[10][16]

Quantitative Data: Somatic Withdrawal Signs in Rodents

Somatic signs of withdrawal are quantified using established rating scales. The table below summarizes common signs observed in rats and mice during precipitated withdrawal.

| Withdrawal Sign | Species | Description | Scoring Method |

| Wet-Dog Shakes | Rat, Mouse | Rapid, rotational shaking of the head and body.[3][7] | Frequency count |

| Jumping/Escape Attempts | Mouse, Rat | Vertical leaps or attempts to climb out of the observation chamber.[3][16] | Frequency count |

| Paw Tremors | Mouse | Rhythmic trembling of one or both forepaws.[10][16] | Presence/Severity |

| Teeth Chattering | Rat | Audible chattering or grinding of teeth.[3] | Presence/Absence |

| Ptosis | Rat | Drooping of the eyelids.[3] | Presence/Absence |

| Diarrhea/Increased Defecation | Rat, Mouse | Observation of unformed stools or an increased number of fecal boli.[3][16] | Presence/Weight/Count |

| Abnormal Posturing | Mouse | Hunched or rigid body posture.[16] | Presence/Severity |

| Hyperalgesia | Mouse | Increased sensitivity to a painful stimulus, often measured by paw pressure tests.[7] | Quantitative Threshold |

Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning model used to assess the rewarding or aversive properties of drugs.[17][18] Animals learn to associate a specific environment with the effects of methadone. A preference for the drug-paired environment suggests rewarding properties.[19][20]

Experimental Protocol: Methadone CPP in Rats

-

Apparatus: A multi-compartment chamber where compartments are distinguished by distinct visual and tactile cues (e.g., wall color, floor texture).[19][20]

-

Habituation/Pre-Test: Initially, rats are allowed to freely explore all compartments to establish any baseline preference for one environment over another.[18]

-

Conditioning Phase: This phase typically lasts for 6-8 days. On alternating days, rats receive an injection of methadone (e.g., 1.0-8.0 mg/kg, i.p.) and are confined to one compartment. On the other days, they receive a saline injection and are confined to the opposite compartment.[19]

-

Post-Test/Expression: After conditioning, the gates between compartments are removed, and the rat is allowed to freely explore the entire apparatus. The time spent in each compartment is recorded. A significant increase in time spent in the methadone-paired compartment indicates a conditioned preference.[18][19]

Quantitative Data: Methadone Conditioned Place Preference

| Methadone Dose (mg/kg, i.p.) | Outcome in Rats |

| 1.0 - 8.0 | Dose-dependent place preference, peaking at 4.0 mg/kg.[19] |

| 10.0 | Place aversion was produced.[19] |

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding the complex relationships in dependence research.

Caption: General experimental workflow for studying methadone dependence.

Neurobiological Mechanisms and Signaling

Methadone, as a µ-opioid receptor (MOR) agonist, exerts its effects by modulating key signaling pathways.[1] Chronic activation of MORs leads to neuroadaptive changes, including alterations in the cyclic AMP (cAMP) pathway, which are thought to contribute to tolerance and dependence.[21] The locus coeruleus (LC) and the ventral tegmental area (VTA) are critical brain regions involved in opioid dependence and withdrawal.[22]

Caption: Acute signaling effects of methadone at the µ-opioid receptor.

Chronic exposure to methadone leads to a compensatory upregulation of the adenylyl cyclase/cAMP pathway. When methadone is withdrawn, this upregulated system results in a rebound hyperactivity, contributing to the hyperexcitability and somatic signs characteristic of withdrawal.[22]

Conclusion

Animal models provide a critical platform for investigating the multifaceted nature of methadone dependence. Through the application of rigorous experimental paradigms such as precipitated withdrawal and conditioned place preference in rodents and non-human primates, researchers can effectively quantify the physiological and behavioral manifestations of dependence. This foundational knowledge is paramount for the development of more effective and safer therapeutic strategies for opioid use disorder.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Advances in the characterization of negative affect caused by acute and protracted opioid withdrawal using animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methadone induced physical dependence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Animal models for opioid addiction drug discovery. | The Department of Pharmacology [pharmacology.arizona.edu]

- 6. The induction and quantitation of methadone dependence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modeling spontaneous opioid withdrawal in male and female outbred mice using traditional endpoints and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Translational value of non-human primates in opioid research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Opioid abuse and SIV infection in non‑human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic Methadone Treatment Shows a Better Cost/Benefit Ratio than Chronic Morphine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Steady-State Methadone Effect on Generalized Arousal in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. academic.oup.com [academic.oup.com]

- 15. Treatment Strategies for Precipitated Opioid Withdrawal after Naloxone Rescue - ACEP Now [acepnow.com]

- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 17. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 19. Methadone produces conditioned place preference in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 22. The Neurobiology of Opioid Dependence: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) for the Analysis of Methadone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of methadone in various sample matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for research, clinical monitoring, and pharmaceutical quality control.

Introduction

Methadone is a synthetic opioid used for the treatment of pain and as a maintenance therapy for opioid dependence. Accurate and reliable quantification of methadone in biological fluids and pharmaceutical formulations is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring product quality. HPLC is a widely used analytical technique for this purpose, offering high selectivity, sensitivity, and reproducibility.[1] This document details validated reversed-phase HPLC (RP-HPLC) methods for methadone analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (Plasma, Serum, Urine)

This protocol is adapted for complex biological matrices to remove interferences and concentrate the analyte.

-

Conditioning: Condition a mixed-mode (hydrophobic and cation-exchange) or a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of 50 mM phosphate buffer (pH 6.85).[2]

-

Sample Loading: To 0.5 mL of the biological sample (plasma, serum, or urine), add 2.5 mL of 50 mM phosphate buffer (pH 6.85) and mix.[2] Load the entire volume onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 3 mL of 0.5 mM phosphate buffer (pH 6.85) and 3 mL of a 2% formic acid solution to remove interfering substances.[2]

-

Elution: Elute methadone from the cartridge using 3 mL of a methanol:concentrated ammonia mixture (19:1, v/v).[2]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the mobile phase.[2] The sample is now ready for HPLC analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids

LLE is a classic and effective method for extracting methadone from aqueous samples.

-

Alkalinization: To 0.5 mL of the plasma or urine sample, add 100 µL of 1M sodium hydroxide to raise the pH.[2]

-

Extraction: Add 5 mL of an organic solvent (e.g., n-butyl chloride or a mixture of hexane and isoamyl alcohol).[3]

-

Mixing: Vortex the mixture for 5 minutes to ensure efficient extraction.[2]

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

-

Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for HPLC injection.

Protocol 3: Simple Dilution for Oral Solutions

For pharmaceutical oral solutions, a simple dilution is often sufficient.

-

Dilution: Accurately dilute a known volume of the methadone oral solution with the mobile phase to achieve a concentration within the calibration range of the HPLC method. For example, dilute 0.1 mL of a 10 mg/mL methadone solution in 1 mL of the mobile phase.[4]

-

Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.[5]

Standard Solution Preparation

-

Stock Solution: Prepare a stock solution of methadone (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent like methanol.[6]

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.[3]

HPLC Analysis

The following are examples of established HPLC conditions.

Method 1: Isocratic RP-HPLC with UV Detection

This method is suitable for the quantification of methadone in oral solutions.[7]

-

Instrumentation: An HPLC system with a quaternary pump, a diode-array detector (DAD), and an autosampler.[4][7]

-

Detailed Protocol:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 5 µL of the prepared samples and standards.[7]

-

Run the analysis for a sufficient time to allow for the elution of methadone and any other compounds of interest.

-

Monitor the elution at a wavelength of 254 nm.[7]

-

Construct a calibration curve by plotting the peak area of the methadone standards against their known concentrations.

-

Determine the concentration of methadone in the samples from the calibration curve.

-

Method 2: Isocratic RP-HPLC for Methadone and its Metabolite (EDDP)

This method is designed for the simultaneous determination of methadone and its primary metabolite, EDDP, in biological fluids.[8]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Detailed Protocol:

Data Presentation

Quantitative Data Summary

Table 1: Chromatographic Conditions for Methadone Analysis

| Parameter | Method 1[7] | Method 2[8] | Method 3[9] |

| Column | Waters-XTerra™ RP18 | Kromasil C18, 5 µm, 250x4 mm | Symmetry-C18 |

| Mobile Phase | 55% Acetonitrile, 45% Sodium Phosphate 25 mM (pH 10) | 90% Acetonitrile, 10% 0.025 M Ammonium Acetate | 38% Acetonitrile, 62% Monobasic Potassium Phosphate (pH 2.5) |

| Flow Rate | 1.6 mL/min | 1.2 mL/min | Not Specified |

| Detection | DAD, λ = 254 nm | DAD, λ = 220 nm | UV, λ = 220 nm |

| Injection Volume | 5 µL | 20 µL | Not Specified |

| Column Temp. | 40 °C | Ambient | Not Specified |

| Retention Time | 4.34 min | 7.4 min | Not Specified |

Table 2: Sample Preparation and Recovery

| Matrix | Preparation Method | Recovery Rate | Reference |

| Blood Serum | SPE | 95.5% - 107.9% | [8] |

| Urine | SPE | 87.7% - 107.8% | [8] |

| Urine | Direct Analysis | Methadone: 94.9%, EDDP: 97.9% | [10] |

| Plasma | LLE | Dependent on solvent and pH | [2] |

| Plasma | SPE (Sep C18) | 98.24% | [2] |

Table 3: Method Validation Parameters

| Parameter | Method 1[7][11] | Method 2[8] | Method 3[9] |

| Linearity Range | 7.5 - 12.5 mg/mL | Up to 20 ng/µL | Not Specified |

| Correlation Coefficient (r) | 0.996 | Not Specified | Not Specified |

| LOD | 2.0 µg/mL | 20 ng/20 µL injection | Not Specified |

| LOQ | 2.18 µg/mL | 60 ng/20 µL injection | Not Specified |

| Intra-assay Precision (%RSD) | 0.53% | <9% | <1% |

| Inter-assay Precision (%RSD) | 1.95% | <9% | <1% |

| Accuracy (% Recovery) | 101.5 ± 1.5% | Not Specified | 100.17% |

Visualizations

Caption: Experimental workflow for methadone analysis by HPLC.

Caption: Key parameters for HPLC method validation.

References

- 1. mdpi.com [mdpi.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. wsp.wa.gov [wsp.wa.gov]

- 4. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107179361A - Method for preparing purified for the methadone standard substance of forensic science illicit drugs inspection - Google Patents [patents.google.com]

- 6. cjhp-online.ca [cjhp-online.ca]